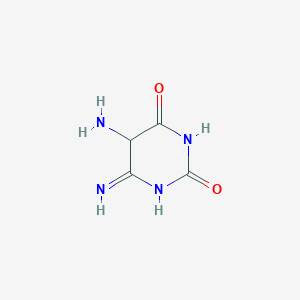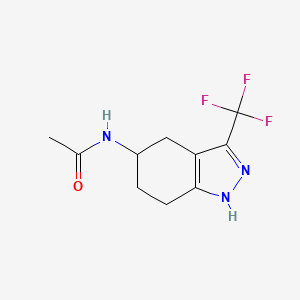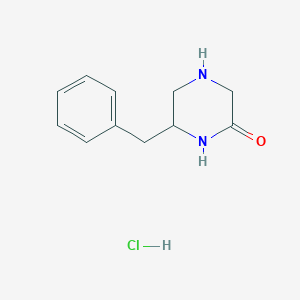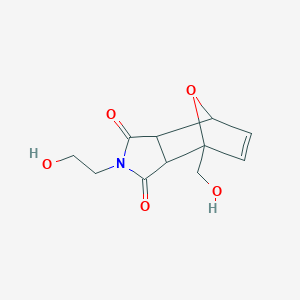
2-Trifluoromethyl-4H-thiochromene-1,1,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Trifluoromethyl-4H-thiochromene-1,1,4-trione can be synthesized through several methods. One common approach involves the reaction of 2-trifluoromethyl-4H-thiochromen-4-one with phosphorus pentasulfide (P2S5) to yield 2-trifluoromethyl-4H-thiochromene-4-thione . This intermediate can then undergo further reactions to form the desired trione compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-4H-thiochromene-1,1,4-trione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride.
Substitution: Aromatic amines, hydrazine hydrate, phenylhydrazine, hydroxylamine.
Major Products Formed
Oxidation: 4-oxo-2-trifluoromethyl-4H-thiochromene 1,1-dioxide.
Reduction: 2-trifluoromethyl-4H-thiochromen-4-ol, cis-2-(trifluoromethyl)thiochroman-4-ol.
Substitution: Anils, azine, hydrazones, oxime of thiochromone.
Scientific Research Applications
2-Trifluoromethyl-4H-thiochromene-1,1,4-trione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-4H-thiochromene-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the trifluoromethyl and thiochromene moieties, which can participate in various chemical reactions and interactions with biological molecules .
Comparison with Similar Compounds
2-Trifluoromethyl-4H-thiochromene-1,1,4-trione can be compared with other similar compounds, such as:
2-Trifluoromethyl-4H-thiochromen-4-one: A precursor in the synthesis of the trione compound.
2-Trifluoromethyl-4H-thiochromene-4-thione: Another intermediate in the synthesis pathway.
2H-thiochromenes: A broader class of compounds with similar chemical structures and reactivity.
The uniqueness of this compound lies in its specific trifluoromethyl and trione functionalities, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5F3O3S |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
1,1-dioxo-2-(trifluoromethyl)thiochromen-4-one |
InChI |
InChI=1S/C10H5F3O3S/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)17(9,15)16/h1-5H |
InChI Key |
VOKFTQTXRBRXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(S2(=O)=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)

![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)



![3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal](/img/structure/B12446431.png)
![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide](/img/structure/B12446436.png)
![4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide](/img/structure/B12446449.png)

